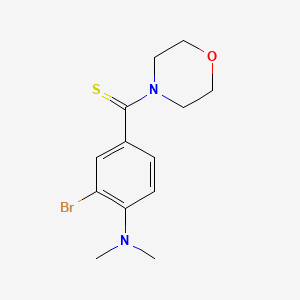

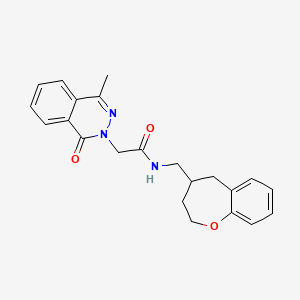

2-bromo-N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions, where bromination, amination, and the introduction of morpholine and thiocarbonyl groups play crucial roles. For instance, the synthesis of related compounds like 4-bromo-N-[4-(dimethylamino)benzylidene]aniline involves crystallization in a monoclinic crystal system, highlighting the precision required in the synthesis process to achieve the desired structure and purity (Zeng Wu-lan, 2011).

Molecular Structure Analysis

The crystal structure and molecular geometry of these compounds are crucial for understanding their physical and chemical properties. X-ray crystallography is a common method used for this purpose. The analysis reveals the arrangement of atoms within the molecule and how this structure affects its behavior and interactions with other compounds. For instance, the study on the synthesis and structure characterization of a similar compound, 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline, provides detailed insights into its molecular structure, including dihedral angles and crystal system parameters (Zeng Wu-lan, 2011).

Chemical Reactions and Properties

The chemical reactions involving 2-bromo-N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline and its derivatives can be complex, involving multiple steps and conditions. The ability of the compound to undergo various chemical reactions, such as aminocarbonylation, is a key aspect of its utility in organic synthesis. For example, Dimethylformamide acts as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations of aryl bromides, demonstrating the compound's versatility in chemical synthesis (Y. Wan, M. Alterman, M. Larhed, A. Hallberg, 2002).

Aplicaciones Científicas De Investigación

Synthesis and Catalysis : Dimethylformamide has been identified as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation, which is a type of Heck carbonylation reaction. This process is significant in synthesizing aryl amides, with morpholine being one of the amines employed in the reaction. Such methods are crucial for the production of various pharmaceutical and chemical intermediates (Wan, Alterman, Larhed, & Hallberg, 2002).

Pharmaceutical Intermediates : The compound 4-(4-Aminophenyl)-3-morpholinone, an intermediate of the anticoagulant rivaroxaban, demonstrates the significance of brominated and morpholine-containing compounds in pharmaceutical synthesis. Different synthetic routes starting from bromobenzene highlight the versatility of these compounds in medicinal chemistry (Luo Lingyan et al., 2011).

Polymer Chemistry and Material Science : In polymer chemistry and material science, the synthesis of brominated oligo(N-phenyl-m-aniline)s has been achieved, which are important for their high-spin cationic states and potential applications in electronic materials (Ito et al., 2002).

Chemical Synthesis and Reactions : The study of reactions like the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole demonstrates the reactivity and usefulness of brominated compounds in chemical synthesis, especially in the formation of complex molecules like benzothiophenes (Petrov, Popova, & Androsov, 2015).

Enzymatic Inhibition : The optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, where substituents like morpholine are used, illustrates the application of such compounds in developing therapeutic agents targeting specific enzymes (Boschelli et al., 2001).

Metal Complexes and Coordination Chemistry : Metal halide complexes of morpholine-4-thiocarbonic acid anilide, as studied in coordination chemistry, are significant for their spectroscopic characteristics and potential applications in catalysis and material science (Venkappayya & Brown, 1974).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-bromo-4-(dimethylamino)phenyl]-morpholin-4-ylmethanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2OS/c1-15(2)12-4-3-10(9-11(12)14)13(18)16-5-7-17-8-6-16/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGYAWZTGZBJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=S)N2CCOCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)

![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)

![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5523000.png)

![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)

![2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5523014.png)

![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)